Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate (CAS: 927604-76-0) is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-nitrophenoxyacetyl substituent, and a central piperazine ring. This compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous procedures in the literature. For example, tert-butyl piperazine-1-carboxylate derivatives are commonly prepared by reacting activated esters (e.g., bromoacetyl derivatives) with phenol derivatives under basic conditions, followed by Boc protection . The compound is reported with 98% purity and serves as a key intermediate in pharmaceutical synthesis, particularly for introducing nitroaromatic functionality into target molecules .
Properties
IUPAC Name |
tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)19-10-8-18(9-11-19)15(21)12-25-14-6-4-13(5-7-14)20(23)24/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZZKFFQOKVVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 366.37 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H22N3O6 |
| Molar Mass | 366.37 g/mol |
| CAS Number | 2377920-24-4 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, leading to cell death.
Anticancer Activity
Research has demonstrated that this compound shows promise in anticancer applications. It appears to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of mitochondrial pathways. For example, in vitro studies have shown that treatment with this compound reduces cell viability in various cancer types, including breast and lung cancer cells.
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting neuroprotective effects. The compound may reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) value of 32 µg/mL, indicating potent activity.
-
Anticancer Research :
- In a controlled experiment involving human cancer cell lines, the compound was found to inhibit proliferation by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
-
Neuroprotection Study :
- An investigation into the neuroprotective effects revealed that treatment with this compound significantly decreased levels of reactive oxygen species (ROS) in neuronal cultures exposed to oxidative stress.
Comparison with Similar Compounds
Key Observations:
Substituent Reactivity: The 4-nitrophenoxy group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the acetyl carbonyl. This contrasts with 4-chlorophenoxy (moderately electron-withdrawing) and 3-methoxybenzoyl (electron-donating) groups, which influence subsequent reactivity in coupling or deprotection steps . Naphthyloxy substituents () increase lipophilicity, favoring solubility in organic solvents like dichloromethane (DCM) .
Synthetic Yields: Yields vary significantly: 85% for 3-methoxybenzoyl derivatives (2h) vs. 63% for quinoline-linked analogues (int-21 in ).
Biological Relevance: 4-Nitrophenoxy derivatives are often intermediates in synthesizing nitroaromatic drugs, whereas 3-nitrophenoxy butanoyl analogues () are explored for enzyme inhibition . Naphthyloxy derivatives () are precursors for bioactive amines after Boc deprotection .
Spectroscopic and Physicochemical Properties
- HRMS Data: While direct HRMS data for the target compound is unavailable, analogues like tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate () show precise mass matches (e.g., [M+H]+ within 0.01 Da error) .
- Stability : The Boc group enhances stability during storage and handling, a feature shared across all tert-butyl piperazine carboxylates .
- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy or naphthyloxy derivatives, which are more lipophilic .
Q & A
Q. What chromatographic techniques separate enantiomers of chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Validate enantiopurity via circular dichroism (CD) spectroscopy .
- Case Study : Baseline separation (R > 1.5) achieved for tert-butyl (R)- and (S)-isomers, critical for pharmacokinetic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
